molecular formula C16H12ClNO4 B4421335 4-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one

4-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B4421335
M. Wt: 317.72 g/mol
InChI Key: OWUMNDLUYKBJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment and other biomedical applications.

Mechanism of Action

4-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one selectively inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from being activated by the binding of ligands, such as epidermal growth factor (EGF). Inhibition of EGFR activity leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. This compound has also been studied for its potential neuroprotective effects in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its high selectivity for EGFR, which reduces the potential for off-target effects. However, one limitation is that it is not a reversible inhibitor, which can make it difficult to study the kinetics of EGFR activity. In addition, this compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other diseases, such as Alzheimer's disease and restenosis after angioplasty. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more potent and selective EGFR inhibitors.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use in other biomedical applications, such as the treatment of Alzheimer's disease and the prevention of restenosis after angioplasty.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-6-chloro-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c17-11-2-4-13-12(6-11)18(16(19)8-20-13)7-10-1-3-14-15(5-10)22-9-21-14/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUMNDLUYKBJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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